
Phenanthrene, 3,6-difluoro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 3,6-difluoro is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of fluorine atoms at the 3 and 6 positions of the phenanthrene structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 3,6-difluoro typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of fluorinating reagents like sulfur tetrafluoride or cobalt trifluoride. These methods allow for the efficient production of the compound on a larger scale, ensuring consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 3,6-difluoro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the available positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
Phenanthrene, 3,6-difluoro has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of phenanthrene, 3,6-difluoro involves its interaction with various molecular targets. In biological systems, it can inhibit ion channels, such as the hERG channel, affecting cardiac function. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound without fluorine atoms.
Phenanthrene, 3,6-dichloro: A similar compound with chlorine atoms instead of fluorine.
Phenanthrene, 3,6-dibromo: A similar compound with bromine atoms instead of fluorine.
Uniqueness
Phenanthrene, 3,6-difluoro is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it more versatile in various applications compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
155449-58-4 |
|---|---|
Formule moléculaire |
C14H8F2 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
3,6-difluorophenanthrene |
InChI |
InChI=1S/C14H8F2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H |
Clé InChI |
YYXWAONYDSGVOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)F)C3=C1C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
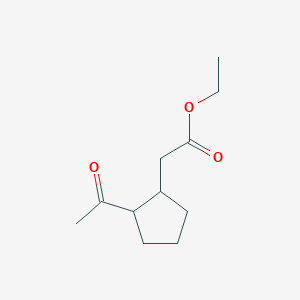
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
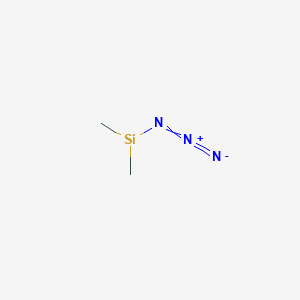
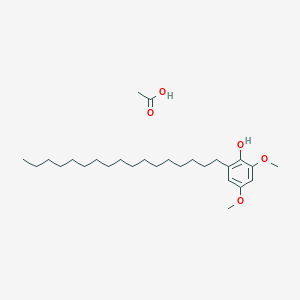
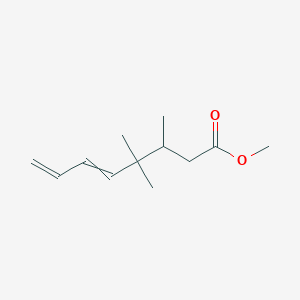
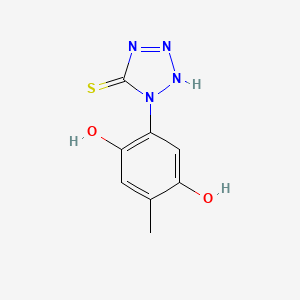



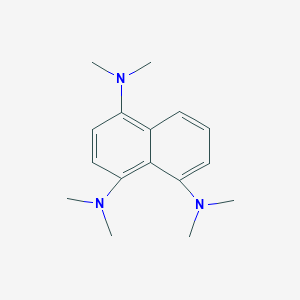
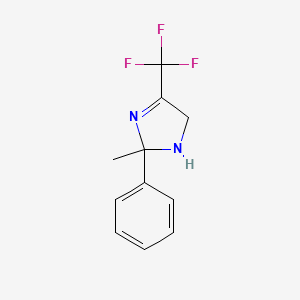
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
